molecular formula C13H7F2NO B6375979 2-Cyano-5-(3,4-difluorophenyl)phenol CAS No. 1261953-58-5

2-Cyano-5-(3,4-difluorophenyl)phenol

Cat. No.: B6375979
CAS No.: 1261953-58-5
M. Wt: 231.20 g/mol
InChI Key: XYGVCMSVNFQJAG-UHFFFAOYSA-N
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Description

2-Cyano-5-(3,4-difluorophenyl)phenol is an organic compound with the molecular formula C13H7F2NO. It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a biphenyl structure with two fluorine atoms on one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3,4-difluorophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3,4-difluorophenyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-5-(3,4-difluorophenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3,4-difluorophenyl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-(3,4-difluorophenyl)phenol is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(3,4-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-4-3-8(5-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGVCMSVNFQJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684730
Record name 3',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-58-5
Record name 3',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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